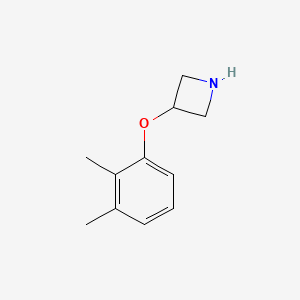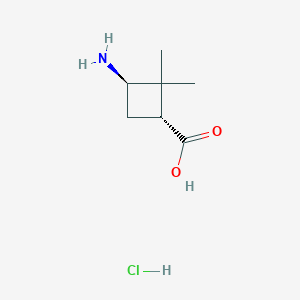![molecular formula C12H10N2 B11911934 5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)
5,6-Dihydrobenzo[h]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused benzene and quinazoline ring system, which imparts unique chemical and biological properties. Quinazolines are known for their wide range of pharmacological activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrobenzo[h]quinazoline typically involves the reaction of chalcone with guanidine. This reaction proceeds under mild conditions and yields various benzo[h]quinazoline analogs . The general reaction scheme can be represented as follows:
- Chalcone + Guanidine → this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
- Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
- Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
- Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can yield dihydroquinazolines.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydrobenzo[h]quinazoline has a wide range of scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology: Studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization .
- Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities .
- Industry: Used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of the mitotic spindle, ultimately triggering apoptosis in cancer cells . Additionally, in silico docking studies have revealed that this compound has a good affinity for estrogen receptors and tubulin proteins .
Vergleich Mit ähnlichen Verbindungen
- Quinazoline: The parent compound of 5,6-Dihydrobenzo[h]quinazoline, known for its diverse pharmacological activities.
- Benzoquinazoline: Another related compound with similar structural features and biological activities.
- Dihydroquinazoline: A reduced form of quinazoline with distinct chemical properties.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and interact with estrogen receptors sets it apart from other quinazoline derivatives .
Eigenschaften
Molekularformel |
C12H10N2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H10N2/c1-2-4-11-9(3-1)5-6-10-7-13-8-14-12(10)11/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
LVGPUDKBSXRFFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CN=CN=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


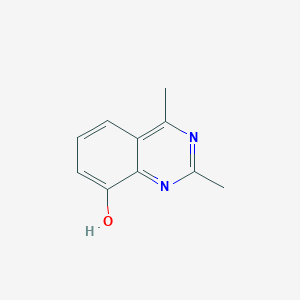

![3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11911858.png)

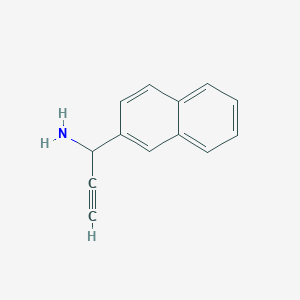
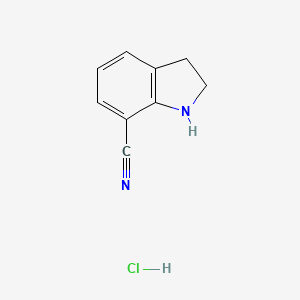
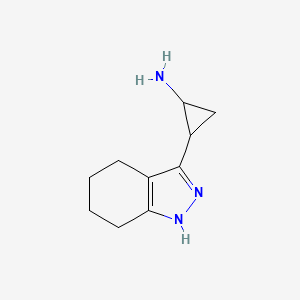
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)
